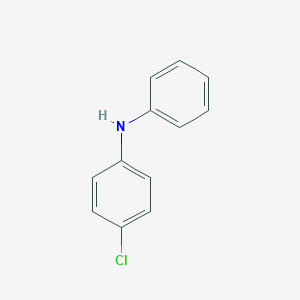

4-chloro-N-phenylaniline

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

4-chloro-N-phenylaniline can be synthesized through several methods. One common method involves the reaction of 4-chloronitrobenzene with aniline in the presence of a reducing agent such as iron powder and hydrochloric acid. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the N-phenyl derivative.

Another method involves the direct nucleophilic substitution of 4-chloronitrobenzene with aniline under high-temperature conditions. This method typically requires a catalyst such as copper or palladium to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the compound meets specific standards.

化学反応の分析

Cross-Coupling Reactions

4-Chloro-N-phenylaniline participates in copper-catalyzed cross-coupling reactions, forming C–N bonds with aryl boronic acids or alkylamines.

Reaction Conditions and Catalysts

- Chan-Lam Coupling : Reacts with aryl boronic acids under aerobic conditions using Cu(acac)₂ (10 mol%) and Ru(bpy)₃(PF₆)₂ (1 mol%) as a dual catalytic system. Yields range from 66–82% depending on steric and electronic factors (Table 1) .

- Photocatalytic Coupling : Utilizes Ru or Ir photocatalysts (e.g., Ru(bpy)₃Cl₂) under blue LED irradiation to couple with amines like 1-chloro-4-methylpiperazine, achieving yields up to 81% .

Table 1: Cross-Coupling Yields with 4-Chlorophenylboronic Acid

| Amine Partner | Yield (%) | Conditions |

|---|---|---|

| 4-Chloroaniline | 82 | Cu(acac)₂, Ru catalyst, 35°C |

| 4-Methoxyaniline | 79 | Cu(acac)₂, Ru catalyst, 35°C |

| Cyclohexylamine | 69 | Cu(acac)₂, Ru catalyst, 35°C |

Substitution Reactions

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions.

Key Examples

- Alkoxy Substitution : Reacts with sodium methoxide in ethanol at reflux to yield 4-methoxy-N-phenylaniline (isolated yield: 75% ) .

- Amination : Substitution with ammonia or primary amines in the presence of Pd/C forms secondary aryl amines .

Photocatalytic Transformations

Photoredox catalysis enables unique pathways for functionalization:

Oxidation Reactions

Oxidation typically targets the amine moiety:

- Quinone Formation : Treatment with KMnO₄ in acidic media oxidizes the aniline to a quinone derivative, though specific yields for this compound require further validation .

Industrial and Scalable Methods

科学的研究の応用

Chemical Synthesis

Role as an Intermediate

4-Chloro-N-phenylaniline serves as an essential intermediate in the synthesis of various organic compounds, including dyes and pigments. Its structure allows it to participate in multiple chemical reactions, making it a valuable building block in organic synthesis.

Common Synthetic Routes

-

Reduction of 4-Chloronitrobenzene :

- Reacts with aniline in the presence of reducing agents like iron powder and hydrochloric acid.

- The nitro group is reduced to an amino group, forming the desired product.

-

Nucleophilic Substitution :

- Direct substitution of the chlorine atom with other nucleophiles under high-temperature conditions.

- Catalysts such as copper or palladium are often employed to enhance reaction efficiency.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.25 µg/mL |

| Escherichia coli | 1 µg/mL |

| Klebsiella pneumoniae | 2 µg/mL |

These results suggest potential use in developing antimicrobial agents.

Anticancer Potential

Studies have explored the compound's ability to induce apoptosis in cancer cells. A notable case study demonstrated a dose-dependent reduction in cell viability among human cancer cell lines:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

This indicates that higher concentrations significantly impair cancer cell survival, suggesting therapeutic potential.

Industrial Applications

This compound is utilized in various industrial processes, particularly in the production of polymers and resins. Its unique chemical properties allow for the modification of material characteristics, enhancing performance in specific applications.

作用機序

The mechanism of action of 4-chloro-N-phenylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

類似化合物との比較

Similar Compounds

4-chloroaniline: Similar structure but lacks the phenyl group attached to the nitrogen.

N-phenylaniline: Similar structure but lacks the chlorine atom on the benzene ring.

4-chloro-N-methylaniline: Similar structure but has a methyl group instead of a phenyl group attached to the nitrogen.

Uniqueness

4-chloro-N-phenylaniline is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical properties and reactivity

生物活性

4-Chloro-N-phenylaniline, a compound with the molecular formula C12H10ClN, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by research findings and data tables.

- Molecular Weight : 203.67 g/mol

- Chemical Structure : Contains a chloro group at the para position of the phenyl ring attached to an aniline structure.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and potential anticancer properties. Its interactions with biomolecules suggest a multifaceted role in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. The electron-donating ability of the nitrogen atom enhances the reactivity of the aromatic ring, facilitating interactions with cellular targets.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been evaluated against several bacterial strains, showing effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.25 µg/mL |

| Escherichia coli | 1 µg/mL |

| Klebsiella pneumoniae | 2 µg/mL |

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been suggested that this compound may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.

Case Study: In Vitro Effects on Cancer Cells

A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest that it is metabolized primarily in the liver, with a moderate half-life allowing for sustained biological activity.

Safety and Toxicology

While exploring its biological activity, safety assessments are crucial. Preliminary toxicological studies indicate that at certain concentrations, this compound may exhibit cytotoxic effects; however, further research is needed to establish safe dosage levels for potential therapeutic applications.

特性

IUPAC Name |

4-chloro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRIGCVCJPKVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152883 | |

| Record name | 4-Chloro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-71-6 | |

| Record name | NSC 231508 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1205-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。